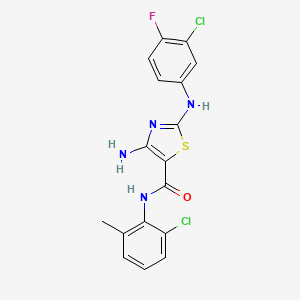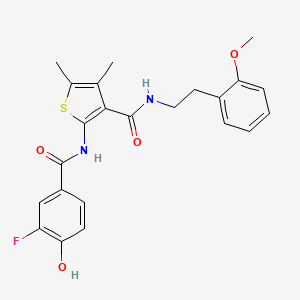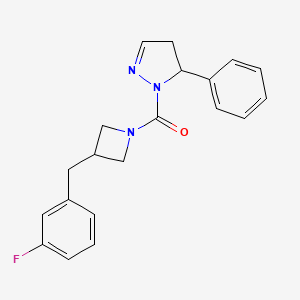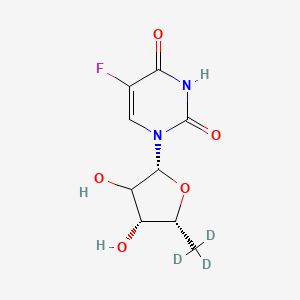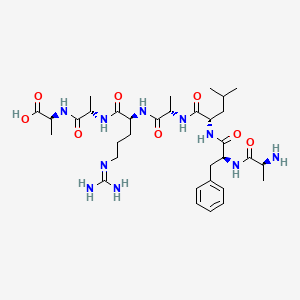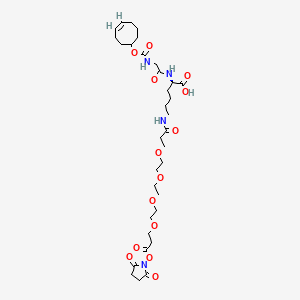![molecular formula C62H75F2N11O7S B12385360 (2S,4R)-1-[(2S)-2-[4-[4-[[3-fluoro-2-[6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]-2-oxopyrido[2,3-d]pyrimidin-7-yl]phenoxy]methyl]piperidin-1-yl]butanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12385360.png)
(2S,4R)-1-[(2S)-2-[4-[4-[[3-fluoro-2-[6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]-2-oxopyrido[2,3-d]pyrimidin-7-yl]phenoxy]methyl]piperidin-1-yl]butanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S,4R)-1-[(2S)-2-[4-[4-[[3-fluoro-2-[6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]-2-oxopyrido[2,3-d]pyrimidin-7-yl]phenoxy]methyl]piperidin-1-yl]butanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including fluorinated aromatic rings, piperidine, pyrrolidine, and thiazole moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically includes:
Formation of the pyrido[2,3-d]pyrimidin-7-yl core: This step involves the condensation of appropriate precursors under controlled conditions to form the core structure.
Introduction of fluorine atoms: Fluorination is achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under specific conditions to ensure selective fluorination.
Formation of the piperidine and pyrrolidine rings: These rings are synthesized through cyclization reactions involving suitable precursors and catalysts.
Coupling reactions: The various fragments are coupled using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final compound.
Industrial production methods would involve scaling up these reactions, optimizing conditions for yield and purity, and ensuring compliance with safety and environmental regulations.
化学反応の分析
This compound can undergo several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).
Substitution: The aromatic fluorine atoms can be substituted with nucleophiles under appropriate conditions, leading to various derivatives.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
科学的研究の応用
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology: Its structural features make it a candidate for studying protein-ligand interactions, enzyme inhibition, and receptor binding.
Medicine: The compound’s potential pharmacological properties could be explored for developing new drugs, particularly those targeting specific enzymes or receptors.
Industry: It could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluorinated aromatic rings and heterocyclic moieties could facilitate binding to active sites or allosteric sites, modulating the activity of the target molecule. The exact pathways involved would require detailed studies, including molecular docking, biochemical assays, and cellular experiments.
類似化合物との比較
Similar compounds include those with fluorinated aromatic rings, piperidine, pyrrolidine, and thiazole moieties. Examples include:
Fluorinated pyrimidines: These compounds are used in cancer therapy due to their ability to inhibit thymidylate synthase.
Piperidine derivatives: Commonly used in pharmaceuticals for their analgesic and anesthetic properties.
Pyrrolidine derivatives: Known for their use in cognitive enhancers and nootropics.
Thiazole derivatives: Used in various drugs for their antimicrobial and anti-inflammatory properties.
This compound’s uniqueness lies in its combination of these functional groups, which could confer a unique set of biological activities and chemical reactivity.
特性
分子式 |
C62H75F2N11O7S |
|---|---|
分子量 |
1156.4 g/mol |
IUPAC名 |
(2S,4R)-1-[(2S)-2-[4-[4-[[3-fluoro-2-[6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]-2-oxopyrido[2,3-d]pyrimidin-7-yl]phenoxy]methyl]piperidin-1-yl]butanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C62H75F2N11O7S/c1-10-50(78)72-27-28-73(38(5)32-72)57-44-30-46(64)53(69-58(44)75(61(81)70-57)54-37(4)20-23-65-52(54)36(2)3)51-45(63)13-11-14-48(51)82-34-41-21-25-71(26-22-41)24-12-15-49(77)68-56(62(7,8)9)60(80)74-33-43(76)29-47(74)59(79)66-31-40-16-18-42(19-17-40)55-39(6)67-35-83-55/h10-11,13-14,16-20,23,30,35-36,38,41,43,47,56,76H,1,12,15,21-22,24-29,31-34H2,2-9H3,(H,66,79)(H,68,77)/t38-,43+,47-,56+/m0/s1 |
InChIキー |
LRCAYGWAXRSIDX-ZNRZZSIMSA-N |
異性体SMILES |
C[C@H]1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)OCC5CCN(CC5)CCCC(=O)N[C@H](C(=O)N6C[C@@H](C[C@H]6C(=O)NCC7=CC=C(C=C7)C8=C(N=CS8)C)O)C(C)(C)C)C9=C(C=CN=C9C(C)C)C)C(=O)C=C |
正規SMILES |
CC1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)OCC5CCN(CC5)CCCC(=O)NC(C(=O)N6CC(CC6C(=O)NCC7=CC=C(C=C7)C8=C(N=CS8)C)O)C(C)(C)C)C9=C(C=CN=C9C(C)C)C)C(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


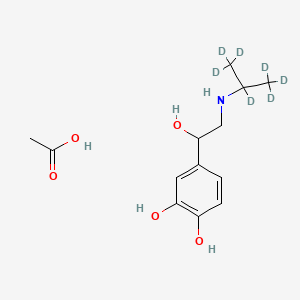
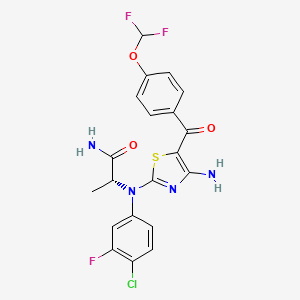
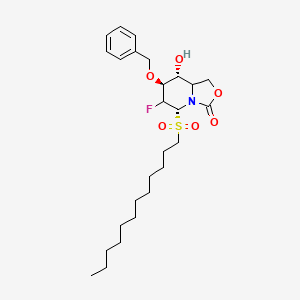
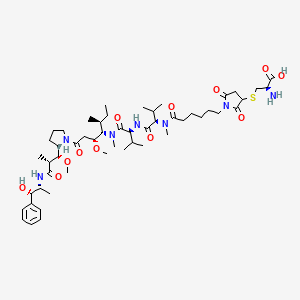
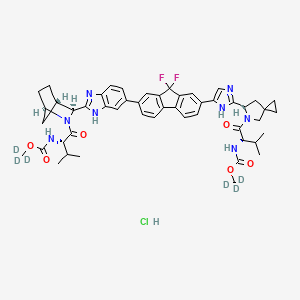
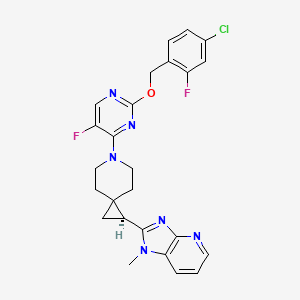
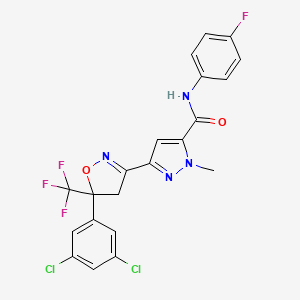
![N-butan-2-yl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12385333.png)
